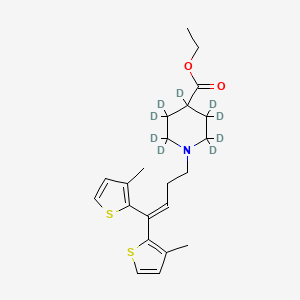
Tiagabine 4-carboxy-O-ethyl-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tiagabine 4-carboxy-O-ethyl-d9 is a deuterated analog of Tiagabine, a compound primarily used in the treatment of epilepsy. The deuterium substitution is often employed to study the pharmacokinetics and metabolic pathways of the compound. This compound is used in various research applications, particularly in the field of proteomics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Tiagabine 4-carboxy-O-ethyl-d9 involves multiple steps, starting from the appropriate deuterated precursorsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and efficiency, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Quality control measures are implemented to ensure the final product meets the required specifications for research use .
化学反応の分析
Types of Reactions
Tiagabine 4-carboxy-O-ethyl-d9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., deuterated compounds). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, inert atmospheres, and specific pH ranges .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility for further applications .
科学的研究の応用
Tiagabine 4-carboxy-O-ethyl-d9 is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: It is used to investigate the metabolic pathways and pharmacokinetics of Tiagabine and its analogs.
Medicine: Research focuses on its potential therapeutic applications, particularly in the treatment of neurological disorders.
作用機序
The mechanism of action of Tiagabine 4-carboxy-O-ethyl-d9 is similar to that of Tiagabine. It acts as a selective gamma-aminobutyric acid (GABA) reuptake inhibitor. By binding to the GABA uptake carrier, it blocks the reuptake of GABA into presynaptic neurons, allowing more GABA to be available for receptor binding on the surfaces of postsynaptic cells. This enhances the inhibitory effects of GABA in the central nervous system, contributing to its anticonvulsant properties .
類似化合物との比較
Similar Compounds
Tiagabine: The non-deuterated analog, primarily used as an anticonvulsant.
Gabapentin: Another anticonvulsant with a different mechanism of action, involving the modulation of calcium channels.
Vigabatrin: An anticonvulsant that irreversibly inhibits GABA transaminase, increasing GABA levels in the brain.
Uniqueness
Tiagabine 4-carboxy-O-ethyl-d9 is unique due to its deuterium substitution, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium can lead to differences in metabolic stability and absorption, making it a valuable tool for research .
特性
分子式 |
C22H29NO2S2 |
|---|---|
分子量 |
412.7 g/mol |
IUPAC名 |
ethyl 1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]-2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylate |
InChI |
InChI=1S/C22H29NO2S2/c1-4-25-22(24)18-7-12-23(13-8-18)11-5-6-19(20-16(2)9-14-26-20)21-17(3)10-15-27-21/h6,9-10,14-15,18H,4-5,7-8,11-13H2,1-3H3/i7D2,8D2,12D2,13D2,18D |
InChIキー |
LQPDPTWVZOWYDI-UPOCHIAFSA-N |
異性体SMILES |
[2H]C1(C(N(C(C(C1([2H])C(=O)OCC)([2H])[2H])([2H])[2H])CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C)([2H])[2H])[2H] |
正規SMILES |
CCOC(=O)C1CCN(CC1)CCC=C(C2=C(C=CS2)C)C3=C(C=CS3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Butanoic acid, 2,3-dihydroxy-2-(1-methylethyl)-,(2,3,5,7a-tetrahydro-1-hydroxy-4-oxido-1H-pyrrolizin-7-yl)methyl ester,[1R-[1a,7(2S*,3S*),7ab]]-](/img/structure/B12427992.png)
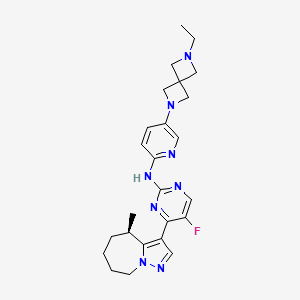

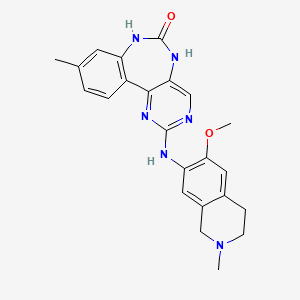

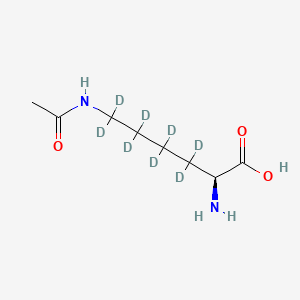
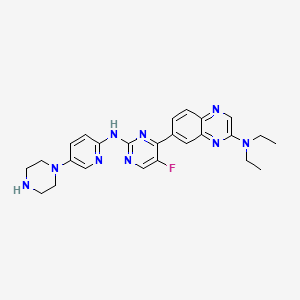

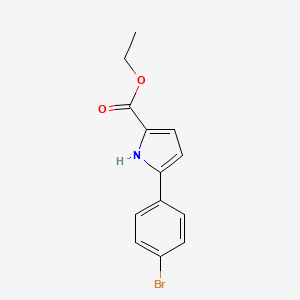
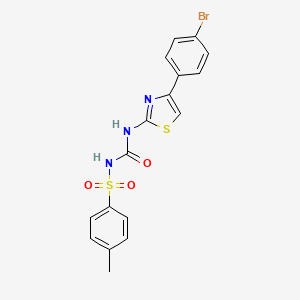
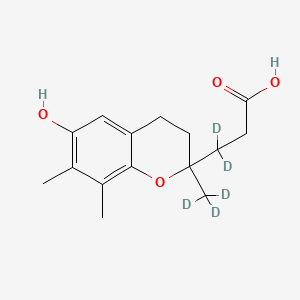
![3-[4-(4-Methoxythiophen-3-yl)triazol-1-yl]piperidine-2,6-dione](/img/structure/B12428055.png)
